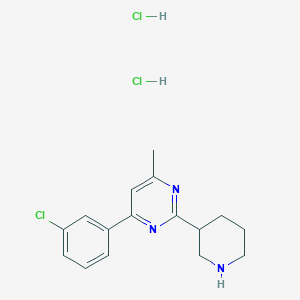

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a piperidinyl group attached to a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of palladium-catalyzed cyclization reactions to form the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

化学反応の分析

Functionalization of the Piperidine Moiety

Piperidine rings are typically modified through alkylation, acylation, or cross-coupling reactions:

-

N-Alkylation : Piperidine derivatives react with alkyl halides or trifluoroacetic anhydride in the presence of bases (e.g., Hünig’s base) to introduce substituents .

-

Reduction : Borane-THF complexes reduce amides to secondary amines (e.g., conversion of 19 to 20 in ).

Example Reaction :

Piperidine+Trifluoroacetic anhydrideEt3NN-Trifluoroethylpiperidine[3]

Chlorophenyl Group Reactivity

The 3-chlorophenyl substituent may participate in:

-

Nucleophilic Aromatic Substitution (NAS) : Under basic conditions, the chlorine atom can be replaced by nucleophiles (e.g., amines, alkoxides) .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids to introduce diverse aryl groups .

Salt Formation

Conversion to the dihydrochloride salt involves treating the free base with hydrochloric acid:

Pyrimidine free base+2HCl→Dihydrochloride salt[4]

Purification : Typically achieved via recrystallization from ethanol/water mixtures .

Stability and Degradation

Pyrimidines with electron-deficient aryl groups are prone to:

-

Oxidation : Under strong oxidizing agents (e.g., NaIO4), the methyl group at position 6 may oxidize to a carboxylic acid .

-

Hydrolysis : Acidic or basic conditions can cleave the pyrimidine ring, though stability is enhanced by electron-withdrawing substituents .

Key Challenges

科学的研究の応用

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole.

Pyrimidine derivatives: Including compounds like 5-fluorouracil and cytarabine.

Uniqueness

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C11H16ClN3

- Molecular Weight : 239.72 g/mol

- CAS Number : 160565

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including those involved in cancer progression and inflammation.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

- A431 Vulvar Epidermal Carcinoma : The compound inhibited cell migration and invasion, suggesting a potential role in metastasis prevention .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial effects against several strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that it may be useful in developing new antibiotics or adjunct therapies for bacterial infections .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated A431 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined to be approximately 5 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating moderate effectiveness compared to standard antibiotics like ampicillin .

Data Table

特性

IUPAC Name |

4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZJGKBRTINJDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。